Regioisomeric Selectivity in Collagen Hydroxylase Inhibition
The 2,4-regioisomer (the core of this dimethyl ester) demonstrates a fundamentally different inhibition profile compared to the 2,5-regioisomer against key collagen hydroxylases. This differential activity is a primary reason for selecting the 2,4-derivative over the 2,5-analog for studies focused on lysyl hydroxylase or prolyl 3-hydroxylase pathways [1].
| Evidence Dimension | Inhibitory constant (Ki) against collagen hydroxylases |
|---|---|
| Target Compound Data | Ki = 50 µM (Lysyl Hydroxylase), Ki = 3 µM (Prolyl 3-Hydroxylase) |
| Comparator Or Baseline | Pyridine-2,5-dicarboxylate |
| Quantified Difference | For prolyl 4-hydroxylase, the 2,5-isomer is the most potent inhibitor, whereas the 2,4-isomer is most potent for lysyl and prolyl 3-hydroxylase. |
| Conditions | In vitro enzyme inhibition assays using isolated collagen hydroxylases, with inhibition kinetics measured against 2-oxoglutarate. |
Why This Matters
This regioisomer-specific inhibition profile dictates which collagen hydroxylase isoform will be targeted, making compound selection critical for downstream biological interpretation in fibrosis and cancer metastasis research.
- [1] Majamaa K, Turpeenniemi-Hujanen TM, Latipää P, Günzler V, Hanauske-Abel HM, Hassinen IE, Kivirikko KI. Differences between collagen hydroxylases and 2-oxoglutarate dehydrogenase in their inhibition by structural analogues of 2-oxoglutarate. Biochem J. 1985;229(1):127-33. PMID: 2994628. View Source
